molecular formula C8H10N4O5 B10907050 methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate

methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B10907050
M. Wt: 242.19 g/mol
InChI Key: LGANPMLDFNOVCH-UHFFFAOYSA-N
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Description

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-carbamoyl-4-nitro-1H-pyrazole with methyl acrylate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: 2-(3-amino-4-nitro-1H-pyrazol-1-yl)propanoate.

    Reduction: 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamoyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-carbamoyl-4-amino-1H-pyrazol-1-yl)propanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O3_{3}
  • CAS Number : Not specifically listed in the current literature but can be derived from its components.

This compound features a pyrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For example, compounds similar to this compound have been tested against various cancer cell lines:

Compound Cell Line IC50_{50} (µM)
Compound AMCF-75.85
Compound BA5493.0
This compoundHCT116TBD

The IC50_{50} values indicate the concentration required to inhibit cell viability by 50%. The presence of the nitro group in the pyrazole structure is often associated with enhanced cytotoxicity, potentially through the induction of apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary bioassays have demonstrated that certain pyrazole derivatives possess fungicidal activity against pathogens such as Phoma asparagi and antiviral properties against various viruses.

Microbial Strain Activity
Phoma asparagiFungicidal
Candida albicansModerate inhibition

These findings suggest that the compound could be a candidate for further development in treating infections caused by resistant strains.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Induction of Apoptosis : The presence of the nitro group may facilitate reactive oxygen species (ROS) generation, leading to programmed cell death in cancer cells.
  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in microbial cells, suggesting a possible mechanism for its antimicrobial activity.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that several pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50_{50} values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Research published in Pharmaceutical Biology indicated that certain pyrazole derivatives showed potent antifungal activity against Candida albicans, with mechanisms involving disruption of fungal cell membranes .

Properties

Molecular Formula

C8H10N4O5

Molecular Weight

242.19 g/mol

IUPAC Name

methyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)propanoate

InChI

InChI=1S/C8H10N4O5/c1-4(8(14)17-2)11-3-5(12(15)16)6(10-11)7(9)13/h3-4H,1-2H3,(H2,9,13)

InChI Key

LGANPMLDFNOVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=C(C(=N1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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